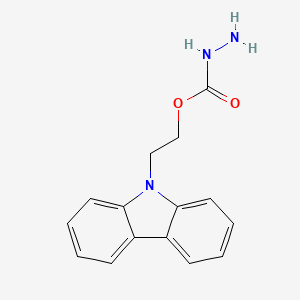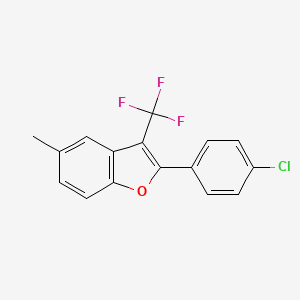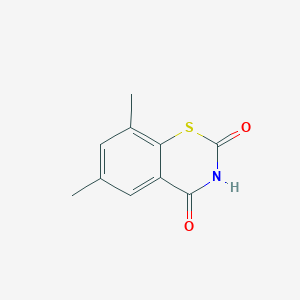![molecular formula C15H22ClNO B14233942 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-18-6](/img/structure/B14233942.png)
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is a chemical compound with a complex structure that includes a cyclohexanone core substituted with a phenylethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps. One common method starts with cyclohexanone, which undergoes a series of reactions including alkylation, amination, and hydrochloride formation. The specific conditions for these reactions can vary, but they often involve the use of reagents such as Grignard reagents, amines, and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The process may include steps such as aldol condensation, protection of functional groups, and catalytic hydrogenation .
化学反応の分析
Types of Reactions
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anesthetics and analgesics.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride involves its interaction with various molecular targets. It may act on receptors such as NMDA receptors, opioid receptors, and monoaminergic receptors. These interactions can modulate neurotransmitter release and neuronal activity, leading to its observed effects .
類似化合物との比較
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one
Methoxetamine: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone
Tiletamine: 2-(Ethylamino)-2-(2-thienyl)cyclohexanone.
Uniqueness
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylamino group differentiates it from other cyclohexanone derivatives, potentially leading to unique interactions with biological targets .
特性
CAS番号 |
400058-18-6 |
|---|---|
分子式 |
C15H22ClNO |
分子量 |
267.79 g/mol |
IUPAC名 |
2-[(2-phenylethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
InChIキー |
MNNZAGPDRVHELZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)CNCCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
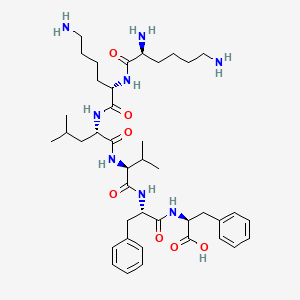
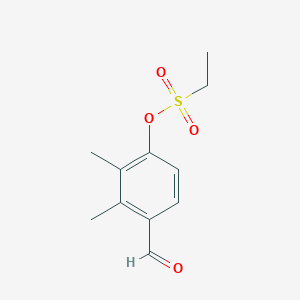


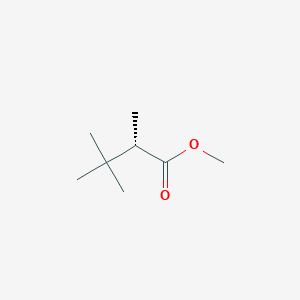


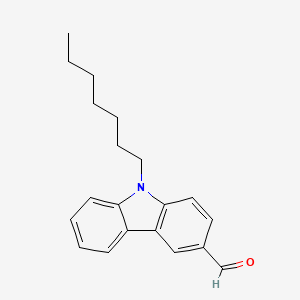
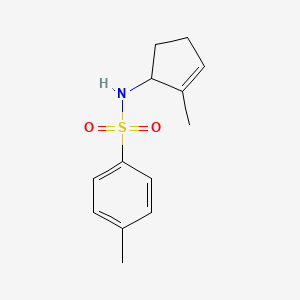
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
